(2R)-2-phenylpiperazine
Overview
Description
(2R)-2-phenylpiperazine: is a chiral compound belonging to the piperazine family, characterized by a piperazine ring substituted with a phenyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of phenylhydrazine with 2-chloropiperazine under hydrogenation conditions.
Cyclization: Another approach is the cyclization of N-phenylethylenediamine with ethylene oxide, followed by catalytic hydrogenation.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing high-pressure hydrogenation reactors to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-phenylpiperazine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Neurotransmitter Studies: Acts as a model compound in the study of neurotransmitter receptors.
Medicine:
Pharmaceuticals: Utilized in the development of drugs targeting central nervous system disorders, such as antidepressants and antipsychotics.
Industry:
Polymer Production: Used in the synthesis of polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways: (2R)-2-phenylpiperazine primarily interacts with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin and dopamine receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through the modulation of receptor activity, impacting signaling pathways involved in mood regulation and cognitive functions.
Comparison with Similar Compounds
(2S)-2-phenylpiperazine: The enantiomer of (2R)-2-phenylpiperazine, with similar but distinct pharmacological properties.
N-phenylpiperazine: Lacks the chiral center, leading to different biological activity.
1-phenylpiperazine: Substitution at the first position instead of the second, resulting in different receptor binding profiles.
Uniqueness: this compound’s unique chiral center and specific substitution pattern confer distinct pharmacological properties, making it a valuable compound in medicinal chemistry for the development of targeted therapies.
Properties
IUPAC Name |
(2R)-2-phenylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRLBGNCLMSNH-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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